Thulium(3+);trichloride;hexahydrate

Description

Overview of Lanthanide Chemistry and its Significance in Advanced Materials Science

The lanthanides, a series of 15 elements from lanthanum to lutetium, are distinguished by the progressive filling of the 4f electron shell. numberanalytics.com This unique electronic structure imparts them with exceptional magnetic and optical properties, making them indispensable in a myriad of advanced technologies. numberanalytics.commdpi.com Lanthanide compounds are integral to the production of phosphors for displays and lighting, high-performance magnets, catalysts, and medical imaging contrast agents. numberanalytics.comnumberanalytics.com Their complexes are also pivotal in the development of lasers and optical fibers. numberanalytics.commsesupplies.com The ability of lanthanide ions to form complexes with high coordination numbers, typically ranging from 6 to 12, allows for the creation of diverse molecular architectures with tailored functionalities. numberanalytics.comalfa-chemistry.com This versatility has propelled lanthanide chemistry to the forefront of materials science research, with ongoing efforts to design novel compounds for applications in energy, electronics, and medicine. mdpi.comacs.org

Positioning of Thulium(III) within the Lanthanide Series: Electronic Configuration and Fundamental Reactivity Considerations

Thulium (Tm), with atomic number 69, is the second-to-last member of the lanthanide series. vedantu.com Its ground-state electronic configuration is [Xe] 4f¹³ 6s². vedantu.comshef.ac.uk Like other lanthanides, thulium's most common and stable oxidation state is +3, achieved by the loss of the two 6s electrons and one 4f electron. vedantu.comk-tree.ru This results in the Tm³⁺ ion with an electronic configuration of [Xe] 4f¹², which is a stable arrangement. vedantu.com

Thulium is a relatively reactive metal that tarnishes slowly in air and reacts with water. vedantu.comwikipedia.org It reacts with halogens to form trihalides and dissolves in dilute acids to produce solutions containing the pale green Tm(III) ion. wikipedia.orgscienceinfo.com In aqueous solutions, the Tm³⁺ ion is typically surrounded by nine water molecules, forming the complex [Tm(OH₂)₉]³⁺. wikipedia.org While the +3 oxidation state is dominant, a +2 state can also exist, particularly in solid compounds. wikipedia.org

Academic Relevance of Halide and Hydrate (B1144303) Systems in Lanthanide Coordination Chemistry

Halide and hydrate systems are of fundamental importance in the study of lanthanide coordination chemistry. The simple binary halides and their hydrated forms serve as common starting materials for the synthesis of more complex coordination compounds. The nature of the halide and the degree of hydration significantly influence the resulting structure and properties of the lanthanide complex.

The coordination number and geometry of lanthanide ions can vary depending on the size of the halide ion and the presence of water molecules in the coordination sphere. bath.ac.uk For instance, hydrated lanthanide chlorides often exhibit high coordination numbers. academie-sciences.fr The study of these systems provides insights into the principles of "lanthanide contraction"—the gradual decrease in ionic radii across the series—and its effects on coordination chemistry. alfa-chemistry.comscience.gov Understanding the interplay between the lanthanide ion, halide ligands, and water molecules is crucial for designing new materials with specific optical, magnetic, or catalytic properties. mdpi.comacs.org

Historical Context of Research on Thulium Halides and their Hydrates

The discovery of thulium itself dates back to 1879 by Swedish chemist Per Teodor Cleve, who identified it as an impurity in the oxides of other rare earth elements. wikipedia.orgrsc.org He named the new element's oxide "thulia." wikipedia.org The isolation of nearly pure thulium was a significant challenge, with Charles James achieving this feat in 1911 through extensive fractional crystallization. periodic-table.com

Early research on thulium halides focused on their synthesis and basic characterization. The anhydrous thulium(III) chloride (TmCl₃) can be prepared by reacting thulium(III) oxide with ammonium (B1175870) chloride or by the direct reaction of thulium metal with chlorine gas. wikipedia.org The hydrated form, thulium(III) chloride hexahydrate, is typically obtained by dissolving thulium(III) oxide in concentrated hydrochloric acid. wikipedia.org Over the years, detailed structural studies have been conducted on various lanthanide halides and their hydrates, revealing a range of coordination geometries and numbers. umich.edu These fundamental investigations have laid the groundwork for the use of thulium halides as precursors in the synthesis of advanced materials.

Interactive Data Tables

Properties of Thulium(III) Chloride and its Hexahydrate

| Property | Thulium(III) Chloride (Anhydrous) | Thulium(III) Chloride Hexahydrate |

| Chemical Formula | TmCl₃ wikipedia.org | TmCl₃·6H₂O chemimpex.com |

| Molar Mass | 275.29 g/mol wikipedia.org | 383.38 g/mol chemimpex.comsigmaaldrich.com |

| Appearance | Yellow crystals wikipedia.org | Light green hygroscopic solid wikipedia.org, Light yellow crystalline powder chemimpex.com |

| Crystal Structure | Monoclinic wikipedia.org | - |

| Solubility in Water | Soluble wikipedia.org | Excellent water solubility americanelements.com |

Electronic and Physical Properties of Thulium

| Property | Value |

| Atomic Number | 69 scienceinfo.com |

| Electronic Configuration | [Xe] 4f¹³ 6s² vedantu.comscienceinfo.com |

| Most Stable Oxidation State | +3 vedantu.comk-tree.ru |

| Appearance | Bright, silvery metal rsc.org |

| Reactivity | Slowly tarnishes in air; reacts with water and halogens vedantu.comwikipedia.org |

Solid-State Synthetic Routes

Solid-state synthesis provides direct and effective methods for producing anhydrous thulium trichloride (B1173362). These high-temperature reactions are fundamental in inorganic chemistry for creating pure, solvent-free materials.

Preparation from Thulium(III) Oxide/Carbonate and Ammonium Chloride Precursors

A common and established method for the synthesis of thulium(III) chloride involves the reaction of thulium(III) oxide (Tm₂O₃) or thulium(III) carbonate with ammonium chloride (NH₄Cl). wikipedia.org This reaction is typically carried out at elevated temperatures, driving the reaction to completion by the evolution of gaseous ammonia (B1221849) and water. wikipedia.org

The balanced chemical equation for this reaction using thulium(III) oxide is: Tm₂O₃ + 6 NH₄Cl → 2 TmCl₃ + 6 NH₃ + 3 H₂O wikipedia.org

This process is advantageous as it utilizes readily available starting materials. The progress of the reaction can be monitored by the cessation of ammonia gas evolution.

Direct Halogenation Methods: Thulium Metal and Chlorine Gas Reactions

Anhydrous thulium(III) chloride can also be synthesized through the direct reaction of thulium metal with chlorine gas. wikipedia.orgpilgaardelements.com This method is a direct combination reaction, often requiring high temperatures to initiate and sustain the reaction. pilgaardelements.comwebelements.com The silvery-white thulium metal reacts vigorously with the halogen to form the corresponding yellow thulium(III) chloride. pilgaardelements.comwebelements.com

The reaction is as follows: 2 Tm(s) + 3 Cl₂(g) → 2 TmCl₃(s) wikipedia.orgpilgaardelements.com

This direct halogenation is a powerful method for producing high-purity anhydrous metal halides. The reactivity of the Group 1 metals with chlorine gas follows a trend where reactivity increases down the group. youtube.comlibretexts.org

Solution-Based Synthesis Techniques

Solution-based methods offer an alternative route to synthesize thulium chloride, particularly its hydrated form, thulium(3+);trichloride;hexahydrate. These techniques are often preferred for their milder reaction conditions and the ability to produce crystalline products.

Aqueous Phase Crystallization from Thulium(III) Oxide and Hydrochloric Acid

This compound can be readily prepared by dissolving thulium(III) oxide in concentrated hydrochloric acid. wikipedia.org The resulting solution, upon evaporation, yields light green, hygroscopic crystals of the hexahydrate. wikipedia.org

The chemical equation for the dissolution is: Tm₂O₃ + 6 HCl → 2 TmCl₃ + 3 H₂O wikipedia.org

This method is straightforward and allows for the formation of the hydrated salt, which is soluble in water and ethanol (B145695). wikipedia.orgwikiwand.com

| Property | Value |

| Appearance | Light green hygroscopic solid wikipedia.org |

| Solubility | Soluble in water and ethanol wikipedia.orgwikiwand.com |

| Chemical Formula | TmCl₃ · 6H₂O sigmaaldrich.com |

| Molar Mass | 383.38 g/mol sigmaaldrich.com |

Hydrothermal Synthesis of Thulium-Containing Compounds

Hydrothermal synthesis is a versatile method for creating a variety of crystalline materials, including thulium-containing compounds. This technique involves chemical reactions in aqueous solutions at high temperatures and pressures. For instance, nickel-aluminum layered double hydroxides doped with thulium have been successfully synthesized using a coprecipitation method followed by hydrothermal treatment. mdpi.comresearchgate.net In this process, aqueous solutions of the corresponding metal nitrates are used as precursors, and a precipitating agent like potassium hydroxide (B78521) is added. mdpi.com While not a direct synthesis of this compound, this demonstrates the utility of hydrothermal methods in creating complex thulium-based materials. mdpi.comresearchgate.net Thulium(III) oxide has also been synthesized via a hydrothermal method involving thulium(III) acetate (B1210297) and an ammonia solution. wikipedia.org

Advanced Synthesis for Doped Materials

This compound serves as a crucial precursor in the synthesis of advanced materials where thulium ions are introduced as dopants. chemimpex.comcgmaterial.com These doped materials often exhibit unique optical properties, making them valuable in various technological applications. chemimpex.com

For example, thulium-doped materials are utilized in the fabrication of high-performance solid-state lasers and fiber lasers. chemimpex.comfocenter.com The synthesis of these materials often involves techniques like solution doping in conjunction with Modified Chemical Vapor Deposition (MCVD) for creating laser fibers. nih.govmdpi.com In a typical process, a porous silica (B1680970) frit is soaked in an ethanolic solution containing thulium chloride (TmCl₃) and other co-dopants like aluminum chloride (AlCl₃). mdpi.com This allows for the incorporation of thulium ions into the glass matrix, which is essential for achieving the desired laser transitions. focenter.commdpi.com

The development of thulium-doped materials is an active area of research, with studies focusing on optimizing dopant concentrations and host materials to enhance performance for applications in fields such as telecommunications and medicine. researchgate.netrp-photonics.com

Sol-Gel Method for Thulium-Doped Nanoparticles

The sol-gel process is a versatile method for synthesizing nanoparticles with controlled properties at low temperatures. researchgate.net Thulium(III) chloride hexahydrate can serve as a dopant precursor to introduce thulium ions (Tm³⁺) into a host matrix, such as silica (SiO₂) or zirconia (ZrO₂), to create functional nanoparticles. researchgate.netsigmaaldrich.com

The process generally involves the hydrolysis and condensation of a metal alkoxide precursor, like tetraethyl orthosilicate (B98303) (TEOS) for silica nanoparticles. researchgate.netnih.gov The synthesis begins with the dissolution of TEOS in a solvent, typically ethanol, followed by the addition of water and a catalyst (acid or base) to initiate hydrolysis, forming silanol (B1196071) (Si-OH) groups. researchgate.netrsc.org Thulium(III) chloride hexahydrate, dissolved in the same solvent system, is introduced into the reaction mixture. sigmaaldrich.com The subsequent condensation reaction between silanol groups and with the hydrated thulium ions leads to the formation of a three-dimensional Si-O-Si network that entraps the Tm³⁺ ions, resulting in a "sol" – a colloidal suspension of solid particles in a liquid. researchgate.net

With further reaction time, the sol evolves into a "gel," which is a continuous solid network with entrapped liquid. This gel is then aged and dried under controlled conditions to remove the solvent. A final calcination (heat treatment) step is often employed to densify the material and form the crystalline thulium-doped nanoparticles. The properties of the final nanoparticles, such as particle size and distribution, are highly dependent on factors like reactant concentrations, pH, temperature, and drying techniques. researchgate.net For example, thulium-doped NaYF₄ upconversion nanocrystals can be synthesized using thulium(III) chloride as the thulium source, resulting in materials with wide-spectrum photocatalytic activity. sigmaaldrich.com

Precursor Synthesis for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are advanced thin-film deposition techniques crucial in the semiconductor and electronics industries. kojundo.co.jpyoutube.com These methods require volatile precursors that can be transported in the gas phase to a substrate surface. mdpi.com Thulium(III) chloride hexahydrate, being an ionic salt, is not sufficiently volatile for direct use in CVD or ALD processes. Therefore, it must be converted into a suitable precursor, typically an organometallic or coordination complex.

The key requirements for a CVD/ALD precursor are sufficient vapor pressure, thermal stability to prevent decomposition during vaporization and transport, and high reactivity on the substrate surface. mdpi.comtanaka-preciousmetals.com To synthesize a volatile thulium precursor from thulium(III) chloride, it is often reacted with organic ligands. For instance, it can be reacted with cyclopentadienyl (B1206354) (Cp) sources to form complexes like tris(cyclopentadienyl)thulium (B75451) (TmCp₃), or with β-diketonate ligands like 2,2,6,6-tetramethyl-3,5-heptanedionate (thd) to form Tm(thd)₃. diva-portal.orgrsc.org These ligands encapsulate the metal ion, forming a charge-neutral molecule with weaker intermolecular forces, which increases its volatility. mdpi.com

A novel ALD process for thulium oxide (Tm₂O₃) has been developed using TmCp₃ as the metal precursor and water as the oxygen source, demonstrating true ALD-type growth in a temperature range of 200-300°C. diva-portal.org This process yields polycrystalline Tm₂O₃ films with low carbon impurity and a high dielectric constant of approximately 16. diva-portal.org The synthesis of such precursors is a critical step in enabling the deposition of high-quality thulium-containing thin films for applications in microelectronics. kojundo.co.jpdiva-portal.org

Purity Control and Characterization of Synthetic Products

Ensuring the purity of synthesized thulium compounds is critical for their application, as even trace impurities can significantly alter their optical, electronic, or magnetic properties. patsnap.com Comprehensive analytical techniques are required to detect and quantify these impurities.

Trace Metal Impurity Analysis via Inductively Coupled Plasma (ICP) Techniques

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) are powerful techniques for trace and ultratrace elemental analysis in high-purity rare earth element (REE) materials. analytik-jena.comazom.com These methods are essential for the quality control of synthetic thulium products. analytik-jena.ru

The analysis of REEs presents a significant challenge due to their complex, line-rich emission spectra in ICP-OES and the potential for isobaric and polyatomic interferences in ICP-MS. horiba.comanalytik-jena.comazom.com High-resolution ICP-OES systems are often necessary to resolve the emission lines of trace analytes from the numerous lines of the thulium matrix. horiba.com ICP-MS offers exceptional sensitivity, with detection capabilities down to the parts-per-quadrillion (ppq) range, making it ideal for identifying impurities in highly refined rare earth products. analytik-jena.ruazom.com

For analysis, the solid thulium compound is typically dissolved in an appropriate acid, such as nitric acid, and diluted. analytik-jena.ru The sample preparation and analytical method must be carefully validated to ensure accuracy. almacgroup.comnih.gov This includes checking for spike recovery, where a known amount of an impurity is added to the sample to confirm the method can accurately measure it. spectroscopyonline.comalmacgroup.com For instance, validation protocols for elemental impurities in pharmaceutical materials require spike recoveries to be within 70–150% with a relative standard deviation (RSD) of ≤ 20%. almacgroup.com

Table 1: Comparison of ICP-OES and ICP-MS for REE Impurity Analysis

| Feature | Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) |

|---|---|---|

| Principle | Measures photons emitted by excited atoms in an argon plasma. horiba.com | Measures ions separated by their mass-to-charge ratio. azom.com |

| Sensitivity | Parts per million (ppm) to parts per billion (ppb). spectroscopyonline.com | Parts per billion (ppb) to parts per quadrillion (ppq). azom.com |

| Key Challenge | Spectral interferences from the line-rich REE matrix. horiba.comanalytik-jena.com | Isobaric and polyatomic (e.g., oxide) interferences. azom.com |

| Primary Use | Quantification of trace to minor impurities. spectroscopyonline.com | Ultra-trace impurity analysis and quality control of high-purity materials. analytik-jena.ru |

Atomic Absorption Spectroscopy (AAS) for Impurity Quantification

Atomic Absorption Spectroscopy (AAS) is a well-established and cost-effective technique for quantifying specific metallic elements in a sample. measurlabs.com While ICP-based methods are often preferred for multi-element screening, AAS remains a valuable tool for targeted analysis of known potential impurities in synthetic thulium products. measurlabs.comresearchgate.net

The technique is based on the principle that atoms of a specific element absorb light at unique wavelengths. patsnap.com A lamp containing the element to be measured is used to generate a specific light beam, which is passed through an atomized sample. azom.com The amount of light absorbed is proportional to the concentration of the element in the sample. patsnap.com Atomization is typically achieved using a flame (Flame AAS) or a graphite (B72142) furnace (Graphite Furnace AAS), with the latter offering higher sensitivity. researchgate.netazom.com

AAS is highly sensitive for many metals, capable of measuring concentrations down to the parts-per-billion level. patsnap.com However, its primary limitation is that it can only measure one element at a time, requiring a different light source for each element of interest. measurlabs.com Chemical interferences can also occur, such as the formation of non-volatile compounds in the flame that reduce the signal of the analyte. libretexts.org Despite these limitations, AAS is a straightforward and accurate method for verifying the concentration of specific impurities identified during broader screens or for quality control processes where the potential contaminants are well-known. measurlabs.comresearchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name | Formula |

|---|---|

| This compound | TmCl₃·6H₂O |

| Thulium(III) chloride | TmCl₃ |

| Tetraethyl orthosilicate | Si(OC₂H₅)₄ |

| Silica | SiO₂ |

| Zirconia | ZrO₂ |

| Thulium oxide | Tm₂O₃ |

| Tris(cyclopentadienyl)thulium | Tm(C₅H₅)₃ |

***An Article on the Synthetic Methodologies and Purity Analysis of this compound and its Derivatives

Properties

IUPAC Name |

thulium(3+);trichloride;hexahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.6H2O.Tm/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBIAQAHPMBNVJE-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Tm+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H12O6Tm | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Crystallographic and Structural Characterization of Thulium 3+ ;trichloride;hexahydrate

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information on the three-dimensional structure of crystalline materials, including unit cell dimensions, bond lengths, and bond angles. nih.gov

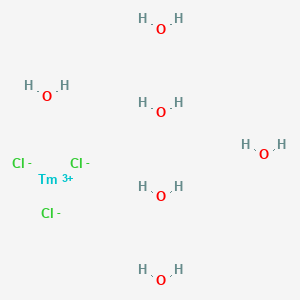

A comprehensive crystallographic study of the entire lanthanide(III) chloride hydrate (B1144303) series has revealed that the heavier lanthanides, from praseodymium to lutetium (which includes thulium), form an isostructural series of hexahydrates. iucr.orgiucr.orglsu.edu These compounds crystallize in the monoclinic space group P2/c and are characterized by the formula [RECl₂(H₂O)₆]Cl, where RE represents the rare-earth element. iucr.orgiucr.orglsu.edu The data presented for thulium(III) chloride hexahydrate is based on the findings from this isostructural series.

The crystal structure of thulium(III) chloride hexahydrate belongs to the monoclinic crystal system with the space group P2/c. iucr.orgiucr.org The metal ion and the uncoordinated, outer-sphere chloride ion are located on crystallographic twofold axes. iucr.orglsu.edu While specific high-resolution data for the thulium compound were part of a comprehensive study, detailed parameters for the isostructural ytterbium and lutetium analogues provide precise values.

Table 1: Unit Cell Parameters for Heavy Lanthanide Chloride Hexahydrates

| Compound | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Crystal System | Space Group |

|---|---|---|---|---|---|---|---|

| [YbCl₂(H₂O)₆]Cl | 7.8158 | 6.4651 | 12.7250 | 131.45 | 481.92 | Monoclinic | P2/c |

| [LuCl₂(H₂O)₆]Cl | 7.7954 | 6.4447 | 12.695 | 131.45 | 477.53 | Monoclinic | P2/c |

Data sourced from studies on isostructural compounds. nih.govresearchgate.net

Unlike the anhydrous form where the metal ion is six-coordinate, the hexahydrate features a higher coordination number. wikipedia.org The Tm(III) ion is at the center of a monomeric complex cation, [TmCl₂(H₂O)₆]⁺. iucr.orgiucr.org The central thulium ion is coordinated by six water molecules and two chloride ions, resulting in a coordination number of eight. nih.goviucr.org

The resulting coordination polyhedron is best described as a distorted square antiprism. nih.govresearchgate.net The two chloride ligands and six water molecules comprise the inner coordination sphere, while the third chloride ion acts as a counter-anion in the crystal lattice to balance the charge of the complex cation. iucr.orglsu.edu The bond distances within the coordination sphere decrease slightly across the lanthanide series, consistent with the lanthanide contraction.

Table 2: Selected Interatomic Distances (Å) in the Coordination Sphere of Isostructural Lanthanide Chloride Hexahydrates

| Bond | Yb(III) | Lu(III) |

|---|---|---|

| Ln–Cl1 | 2.708 | 2.699 |

| Ln–O1 | 2.355 | 2.345 |

| Ln–O2 | 2.378 | 2.368 |

| Ln–O3 | 2.333 | 2.324 |

Data reflects the trend for the isostructural series containing Thulium(III). nih.gov

The lanthanide chloride hydrates exhibit different structures depending on the ionic radius of the lanthanide ion, which directly relates to the hydration state. Two primary stable hydrate forms exist across the series:

Heptahydrates ([RECl₃·7H₂O]) : Formed by the early, larger lanthanides (e.g., La, Ce). These compounds feature a dimeric structure with the formula [(H₂O)₇RE(μ-Cl)₂RE(H₂O)₇]Cl₄. iucr.orglsu.edu

Hexahydrates ([RECl₃·6H₂O]) : Formed by the smaller, heavier lanthanides (Pr through Lu), including thulium. These compounds adopt the monomeric structure [RECl₂(H₂O)₆]Cl described above. iucr.orgiucr.orglsu.edu

The transition from a heptahydrate to a hexahydrate structure across the lanthanide series is a clear example of how the lanthanide contraction influences coordination chemistry and the resulting solid-state structures. While different hydration states are well-documented, no distinct polymorphs (different crystal structures of the same TmCl₃·6H₂O chemical formula) have been characterized.

Powder X-ray Diffraction (XRD) Analysis

Powder X-ray diffraction (XRD) is a primary technique for the characterization of polycrystalline materials. It is routinely used to identify crystalline phases and to assess the purity of a bulk sample.

For thulium(III) chloride hexahydrate, powder XRD serves as an essential tool for quality control in synthesis. The experimental diffraction pattern of a synthesized batch can be compared against a standard pattern calculated from the single-crystal structural data (Monoclinic, P2/c). A match in the peak positions (2θ values) and relative intensities confirms the identity of the desired [TmCl₂(H₂O)₆]Cl phase. The absence of peaks from other phases, such as anhydrous TmCl₃, other hydrates, or starting materials, is used to confirm the sample's purity.

Crystallite Size and Structural Microstrain Determination

The determination of crystallite size and structural microstrain in polycrystalline materials is crucial for understanding their physical and chemical properties. These parameters are typically investigated using X-ray diffraction (XRD) data and applying analytical methods such as the Williamson-Hall plot. This technique separates the contributions of crystallite size and microstrain to the broadening of diffraction peaks.

Research Findings: A thorough search of scientific databases indicates a lack of specific studies that have applied the Williamson-Hall method or similar techniques to determine the crystallite size and structural microstrain of Thulium(3+);trichloride (B1173362);hexahydrate. While the compound is known to be a crystalline solid, quantitative data regarding these specific microstructural properties are not available in the reviewed literature. Such an analysis would provide valuable insights into the material's degree of crystallinity and the presence of lattice imperfections.

Data Table: Representative Williamson-Hall Analysis Parameters

Since no specific data exists for Thulium(3+);trichloride;hexahydrate, the following interactive table illustrates the typical parameters that would be extracted from a Williamson-Hall analysis. The values presented are hypothetical and for illustrative purposes only.

| Diffraction Peak (2θ) | Full Width at Half Maximum (FWHM) (radians) | Crystallite Size (D) (nm) | Microstrain (ε) |

| Hypothetical Peak 1 | 0.0035 | 45 | 0.0002 |

| Hypothetical Peak 2 | 0.0040 | 42 | 0.0003 |

| Hypothetical Peak 3 | 0.0048 | 38 | 0.0004 |

| Hypothetical Peak 4 | 0.0060 | 32 | 0.0005 |

Note: This table is a representation of the type of data generated from a Williamson-Hall analysis and does not represent actual experimental data for this compound.

Theoretical Computational Methods for Structural Prediction

Computational chemistry provides powerful tools for predicting and understanding the structures and properties of materials at the atomic level. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are two such methods that could offer deep insights into the geometric and hydrated structure of this compound.

Density Functional Theory (DFT) Calculations for Geometrical Optimization

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations could be employed to perform geometrical optimization of its crystal structure. This would involve determining the most stable arrangement of atoms in the unit cell by minimizing the total energy of the system. The results would provide precise lattice parameters, bond lengths, and bond angles.

Research Findings: Currently, there are no specific published DFT studies that focus on the geometrical optimization of the solid-state structure of this compound. While DFT has been extensively used for other lanthanide compounds, this particular hydrated chloride has not been the subject of such a detailed computational investigation.

Coordination Chemistry and Complex Formation of Thulium 3+ ;trichloride;hexahydrate

Ligand Exchange Reactions and Solvation Dynamics in Solution

In aqueous solution, thulium(III) chloride hexahydrate exists as the hexaaqua thulium(III) cation, [Tm(H₂O)₆]³⁺, where six water molecules are directly coordinated to the thulium ion. The chloride ions act as counter-ions. The coordinated water molecules are dynamic and can exchange with other ligands present in the solution. This process of ligand exchange is fundamental to the formation of new thulium(III) complexes.

The dynamics of the solvent molecules surrounding the thulium ion, known as solvation dynamics, play a crucial role in these exchange reactions. The rearrangement of the solvent shell is a prerequisite for the incoming ligand to approach the metal center. Studies on solvation dynamics in solutions containing metal ions often reveal complex relaxation processes that can occur on timescales ranging from sub-picoseconds to nanoseconds. tripod.com While specific studies on the ligand exchange rates for thulium(III) chloride hexahydrate are not extensively detailed in the provided search results, the general principles of lanthanide coordination chemistry suggest that these reactions are typically fast, consistent with the labile nature of the aqua ligands. The interaction between the solute (the thulium ion) and the solvent molecules is a key factor influencing both the equilibrium and the dynamics of the system. nii.ac.jposaka-u.ac.jprsc.org

Formation of New Coordination Complexes with Organic and Inorganic Ligands

Thulium(III) chloride hexahydrate is a common starting material for the synthesis of new coordination complexes with a wide array of both organic and inorganic ligands. acs.orgrutgers.edu The formation of these complexes is typically achieved by reacting the hydrated salt with the desired ligand in a suitable solvent.

β-diketonate ligands are bidentate chelating agents that form stable complexes with lanthanide ions, including thulium(III). nih.govnih.gov These complexes are of significant interest due to their volatility and luminescence properties. The synthesis generally involves the reaction of thulium(III) chloride hexahydrate with a β-diketone in the presence of a base to deprotonate the ligand. mdpi.commdpi.com

For instance, thulium(III) complexes with trifluoroacetylacetonate (tfaa) and hexafluoroacetylacetonate (hfaa) have been synthesized and characterized. mdpi.com The reaction of thulium(III) hydroxide (B78521) (derived from the chloride salt) with trifluoroacetylacetone can yield both a dinuclear monoaquo complex, [Tm(tfaa)₃(H₂O)]₂, and a mononuclear diaqua complex, [Tm(tfaa)₃(H₂O)₂]. mdpi.com Similarly, the reaction with hexafluoroacetylacetone can lead to the formation of [Tm(hfaa)₃(H₂O)₂]. mdpi.com These complexes often exhibit a coordination number of eight for the thulium ion. mdpi.com The presence of water molecules in the coordination sphere is a common feature, but they can be replaced by other neutral donor ligands. mdpi.com

| Compound Name | Molecular Formula | Coordination Number of Tm³⁺ |

| Thulium(III) trifluoroacetylacetonate monoaquo dimer | [Tm(tfaa)₃(H₂O)]₂ | 8 |

| Thulium(III) trifluoroacetylacetonate diaqua | [Tm(tfaa)₃(H₂O)₂] | 8 |

| Thulium(III) hexafluoroacetylacetonate diaqua | [Tm(hfaa)₃(H₂O)₂] | 8 |

This table presents examples of synthesized Thulium(III) β-diketonate complexes and their properties.

Thulium(III) readily forms complexes with various nitrogen- and oxygen-donor ligands. acs.orgrutgers.edumdpi.com The nature of the resulting complex, including its stoichiometry and coordination geometry, is influenced by the electronic and steric properties of the ligand. mdpi.com

Examples of thulium(III) complexes with oxygen-donor ligands include those with ethers, such as 1,2-dimethoxyethane (DME). In the complex (DME)₂Tm(SC₆F₅)₃, the thulium ion is eight-coordinate, bonded to three sulfur atoms from the thiolato ligands, four oxygen atoms from the two chelating DME ligands, and a weak interaction with a fluorine atom. acs.orgrutgers.edu

Nitrogen-donor ligands, such as amines, pyridines, and Schiff bases, also form stable complexes with thulium(III). mdpi.comuni-goettingen.de For example, a thulium complex with a terpyridine-based ligand has been synthesized and studied for its photophysical properties. rsc.org The coordination of these ligands to the thulium center can significantly influence the electronic and steric environment of the metal ion, which in turn affects the properties of the complex.

Stereochemistry and Isomerism in Thulium(III) Coordination Compounds

The spatial arrangement of ligands around the central thulium(III) ion gives rise to the possibility of stereoisomerism. wiley.comannejac.ac.inresearchgate.net Isomers are compounds with the same molecular formula but different arrangements of atoms. uomustansiriyah.edu.iqlibretexts.orgcareerendeavour.comyoutube.comlibretexts.org For coordination compounds, two main types of isomerism are structural isomerism and stereoisomerism. libretexts.org

Given the high coordination numbers often adopted by thulium(III), various coordination geometries are possible, including octahedral, dodecahedral, and bicapped trigonal prismatic structures. alfa-chemistry.com This variety in geometry can lead to different types of stereoisomers.

Geometrical Isomerism: This type of isomerism, also known as cis-trans isomerism, arises when ligands occupy different positions relative to one another. careerendeavour.comlibretexts.org For example, in an octahedral complex of the type [TmA₄B₂], the two B ligands can be adjacent (cis) or opposite (trans) to each other.

Optical Isomerism: Complexes that are chiral, meaning they are non-superimposable on their mirror images, can exhibit optical isomerism. uomustansiriyah.edu.iq This is common in complexes with chelating ligands that can create a "propeller-like" arrangement around the metal center.

While the principles of stereoisomerism are well-established in coordination chemistry, specific, well-characterized examples of isomers for thulium(III) chloride hexahydrate derivatives are not extensively detailed in the provided search results. However, the potential for such isomerism is inherent in its coordination chemistry.

Theoretical Studies on Ligand Field Effects and Coordination Environment

Theoretical studies, including ligand field theory (LFT) and computational methods, provide valuable insights into the electronic structure and bonding in thulium(III) coordination compounds. sparkle.pro.brwikipedia.orgbritannica.comresearchgate.netscispace.comnih.gov LFT describes how the interaction between the metal ion's d- or f-orbitals and the ligands' orbitals affects the electronic energy levels. wikipedia.orgbritannica.comresearchgate.net

For lanthanide ions like thulium(III), the 4f orbitals are relatively shielded from the ligand environment by the outer 5s and 5p electrons. As a result, the ligand field effects are weaker compared to those in d-block transition metal complexes. However, these effects are still important in determining the spectroscopic and magnetic properties of thulium(III) compounds.

Computational models, such as density functional theory (DFT) and ab initio methods, can be used to predict the geometries of thulium(III) complexes, analyze the nature of the metal-ligand bonds, and interpret experimental data. For instance, DFT calculations have been used to analyze the electronic structure of thulium(II) thiolato complexes, providing insights that are also relevant to understanding the coordination environment in thulium(III) species. rsc.org These theoretical approaches are crucial for rationalizing the observed properties and for guiding the design of new thulium(III) complexes with desired functionalities.

Thermal Behavior and Stability of Thulium 3+ ;trichloride;hexahydrate

Thermogravimetric Analysis (TGA) for Decomposition Pathways

The expected decomposition pathway for TmCl₃·6H₂O under an inert atmosphere would likely involve the sequential loss of water molecules, forming lower hydrates before yielding the anhydrous thulium(III) chloride (TmCl₃). A plausible, generalized dehydration scheme based on studies of other rare earth chlorides is as follows researchgate.netstrem.com:

TmCl₃·6H₂O(s) → TmCl₃·nH₂O(s) + (6-n)H₂O(g) → TmCl₃(s) + 6H₂O(g)

In the presence of water vapor, particularly at elevated temperatures (above 300 °C for similar compounds), hydrolysis can occur, leading to the formation of thulium oxychloride (TmOCl) researchgate.net.

A study on the thermal decomposition of magnesium chloride hexahydrate (MgCl₂·6H₂O) using TGA identified distinct steps corresponding to the formation of the tetrahydrate, dihydrate, and monohydrate before hydrolysis and decomposition to magnesium oxide sci-hub.st. A similar multi-step dehydration is anticipated for thulium(3+);trichloride (B1173362);hexahydrate. For instance, a study on cobalt(II) chloride hexahydrate also revealed a multi-step dehydration process researchgate.net.

| Expected Decomposition Stage | Product | General Temperature Range (°C) |

| Initial Dehydration | Lower hydrates (e.g., TmCl₃·nH₂O) | 100 - 250 |

| Final Dehydration | Anhydrous TmCl₃ | > 250 |

| Hydrolysis (in presence of H₂O) | Thulium Oxychloride (TmOCl) | > 300 |

This table presents an inferred decomposition pathway based on the behavior of analogous metal chloride hydrates. The precise temperatures and intermediate hydrates for TmCl₃·6H₂O require specific experimental verification.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Enthalpies

Similar to TGA data, specific Differential Scanning Calorimetry (DSC) curves for thulium(3+);trichloride;hexahydrate are not widely published. However, based on comprehensive studies of other rare earth chloride hydrates, the DSC analysis would be expected to show multiple endothermic peaks corresponding to the sequential dehydration steps researchgate.net. Each peak represents the energy absorbed by the compound to break the bonds of the water molecules and release them.

For example, the thermal analysis of NdCl₃·6H₂O revealed four distinct endothermic effects, each corresponding to a stage of water removal researchgate.net. It is plausible that the DSC curve for TmCl₃·6H₂O would exhibit a similar pattern of endothermic events, with the peak temperatures and enthalpies corresponding to the specific energies required for its dehydration stages. The final melting point of the anhydrous thulium(III) chloride is 824 °C wikipedia.org.

| Expected Thermal Event | Type of Transition | Anticipated DSC Peak |

| Dehydration Steps | Solid-Gas | Multiple Endotherms |

| Melting of Anhydrous TmCl₃ | Solid-Liquid | Single Endotherm |

This table outlines the expected thermal events for TmCl₃·6H₂O based on analogous compounds. The exact temperatures and enthalpy values require direct experimental DSC measurement.

High-Temperature Mass Spectrometry of Saturated Vapors

High-temperature mass spectrometry has been employed to study the composition of the saturated vapor over anhydrous thulium trichloride. These studies provide critical insights into the species present at high temperatures.

In a study conducted over a temperature range of 868 to 1110 K, both neutral and charged associates were identified in the vapor above thulium trichloride for the first time. The neutral associates, with the general formula (TmCl₃)n, were observed for n up to 5. Additionally, negatively charged ionic associates, Cl⁻(TmCl₃)n, were detected with n values up to 8.

| Vapor Species Type | General Formula | Observed 'n' Values |

| Neutral Associates | (TmCl₃)n | 1, 2, 3, 4, 5 |

| Ionic Associates | Cl⁻(TmCl₃)n | 1, 2, ..., 8 |

The partial pressures of the various vapor components have been determined, allowing for the calculation of thermodynamic properties. The sublimation enthalpy for thulium trichloride has been determined using both second-law and third-law methods.

The temperature dependence of the total vapor pressure of solid TmCl₃ can be expressed by the equation wikipedia.org: log(p/kPa) = (11.60 ± 0.20) − (14810 ± 200)(T/K) in the temperature range of 945 to 1093 K.

The standard sublimation enthalpy (ΔsubH°) at 298 K for TmCl₃ has been determined to be 296 ± 4 kJ·mol⁻¹ wikipedia.org.

Mechanistic Studies of Dehydration Processes

The mechanism of dehydration for rare earth chloride hydrates is a complex process that can involve the formation of several intermediate hydrates. For many rare earth chlorides, the dehydration does not proceed directly to the anhydrous salt but through a series of lower hydrates strem.com. The exact intermediates can depend on the specific rare earth element and the experimental conditions, such as heating rate and atmosphere.

Studies on similar compounds, like NdCl₃·6H₂O and DyCl₃·6H₂O, show dehydration schemes involving intermediates such as trihydrates, dihydrates, and monohydrates strem.com. It is proposed that the dehydration of TmCl₃·6H₂O would follow a similar stepwise removal of water molecules. The initial stages involve the loss of outer-sphere water molecules, followed by the more strongly coordinated inner-sphere water molecules.

A crucial aspect of the dehydration mechanism is the potential for simultaneous hydrolysis, especially if the process is not conducted under a stream of dry hydrogen chloride gas strem.com. This hydrolysis reaction leads to the formation of thulium oxychloride (TmOCl), an undesirable byproduct if the pure anhydrous chloride is the target. The general reaction for hydrolysis is:

TmCl₃(s) + H₂O(g) ⇌ TmOCl(s) + 2HCl(g)

Therefore, careful control of the atmosphere is essential to favor the dehydration pathway and suppress hydrolysis.

Solution Chemistry and Electrochemical Behavior

Aqueous Solution Speciation and Hydrolysis

When thulium(III) chloride hexahydrate dissolves in water, the thulium(III) ion (Tm³⁺) becomes solvated by water molecules, forming a hydrated complex. In this state, the Tm³⁺ ion is typically surrounded by nine water molecules, existing as the nonaaquathulium(III) ion, [Tm(H₂O)₉]³⁺. wikipedia.orgwebelements.com This primary coordination sphere is a defining feature of the heavier lanthanide ions in aqueous solution. wikipedia.org

The high positive charge of the Tm³⁺ ion polarizes the coordinated water molecules, making them more acidic than bulk water. This leads to hydrolysis, a reaction where the hydrated ion donates a proton to a surrounding water molecule, resulting in the formation of hydroxo complexes. The extent of hydrolysis is dependent on the pH of the solution. The primary hydrolysis reaction is the formation of the mononuclear complex, TmOH²⁺. cost-nectar.eu

Further hydrolysis can lead to the formation of polynuclear hydroxo complexes, particularly as the concentration of thulium(III) increases. Key hydrolysis equilibria for thulium(III) are summarized in the table below. cost-nectar.eu The reaction for the precipitation of solid thulium(III) hydroxide (B78521), Tm(OH)₃, is also included. cost-nectar.euwikipedia.org

Table 1: Hydrolysis Equilibria for Aqueous Thulium(III) at 298 K An interactive data table showing the chemical reactions and their corresponding equilibrium constants (log K) for the hydrolysis of Thulium(III) in aqueous solutions.

| Equilibrium Reaction | log K (at infinite dilution) |

|---|---|

| Tm³⁺ + H₂O ⇌ TmOH²⁺ + H⁺ | -7.34 ± 0.09 |

| 2Tm³⁺ + 2H₂O ⇌ Tm₂(OH)₂⁴⁺ + 2H⁺ | -13.2 ± 0.2 |

| 3Tm³⁺ + 5H₂O ⇌ Tm₃(OH)₅⁴⁺ + 5H⁺ | -30.5 ± 0.3 |

These equilibria demonstrate that in acidic solutions, the dominant species is the hydrated [Tm(H₂O)₉]³⁺ ion. As the pH increases, the concentration of these hydroxo complexes rises, eventually leading to the precipitation of thulium(III) hydroxide. pilgaardelements.com

Electrochemical Studies: Redox Properties of Thulium(III)

The most stable oxidation state for thulium in aqueous solution is +3. wikipedia.org The reduction of Tm(III) is a challenging process due to its highly negative standard electrode potential. The standard reduction potential for the Tm³⁺/Tm couple is approximately -2.32 V, indicating that thulium is a very electropositive element. chemlin.org

While a +2 oxidation state exists, the Tm²⁺ ion is unstable in aqueous solutions, as it is readily oxidized to the more stable Tm³⁺ state. britannica.com Electrochemical studies in non-aqueous media, such as molten LiCl-KCl eutectic, have provided insight into the redox behavior. In these conditions, the reduction of Tm(III) occurs in two distinct steps: a quasi-reversible, one-electron reduction to Tm(II), followed by a two-electron reduction to metallic thulium (Tm(0)). iaea.org

Step 1: Tm(III) + 1e⁻ ⇌ Tm(II)

Step 2: Tm(II) + 2e⁻ ⇌ Tm(0)

The standard electrode potential for the Tm³⁺/Tm²⁺ couple is estimated to be around -2.2 V. chemlin.org

Recent research has explored thulium-containing compounds for energy storage applications, specifically as electrode materials in supercapacitors. The pseudocapacitive behavior of materials like thulium tellurite (TmTeO₃) has been investigated using cyclic voltammetry (CV). researchgate.net

In these studies, the CV curves for TmTeO₃ electrodes exhibit broad, symmetric redox peaks rather than the rectangular shape characteristic of electric double-layer capacitors. This indicates that the charge storage mechanism is not purely electrostatic but involves fast and reversible Faradaic reactions at the electrode surface, which is the hallmark of pseudocapacitance. For a TmTeO₃ electrode in a 3M KOH electrolyte, a potential window of 0.82 V was observed, and a specific capacitance of 87 F/g was calculated from the CV data, demonstrating its potential for electrochemical energy storage. researchgate.net

Chronopotentiometry and electrochemical impedance spectroscopy (EIS) are used to further characterize the electrochemical properties of thulium-based electrode materials. For thulium tellurite, chronopotentiometry charge-discharge curves are nearly triangular and symmetric, which is characteristic of pseudocapacitive materials. researchgate.net This analysis yielded a specific capacitance of 55 F/g at a current density of 1 A/g. researchgate.net

EIS analysis provides information about the electrode's resistance and capacitive behavior. The Nyquist plots for TmTeO₃ typically show a semicircle at high frequencies, corresponding to the charge transfer resistance, and a nearly vertical line at low frequencies, which is indicative of good capacitive behavior. This combination of results from CV, chronopotentiometry, and EIS confirms the pseudocapacitive nature of the thulium compound. researchgate.net

Development of Ion-Selective Electrodes for Thulium(III) Detection

The quantitative determination of thulium(III) ions in various samples has been facilitated by the development of potentiometric ion-selective electrodes (ISEs). These sensors typically employ a poly(vinyl chloride) (PVC) membrane containing a specific ionophore that selectively binds to Tm³⁺ ions. abechem.comresearchgate.net The binding of Tm³⁺ at the membrane-solution interface generates a potential difference that is proportional to the concentration of thulium ions in the sample.

Several ionophores have been successfully used to create highly selective and sensitive Tm³⁺ ISEs. The performance characteristics of these electrodes, including the membrane composition, linear concentration range, and detection limit, are critical for their practical application.

Table 2: Performance Characteristics of Thulium(III) Ion-Selective Electrodes An interactive data table summarizing the composition and analytical performance of various developed Thulium(III) ion-selective electrodes.

| Ionophore | Membrane Composition (wt%) | Linear Range (mol L⁻¹) | Detection Limit (mol L⁻¹) | Slope (mV/decade) | Reference |

|---|---|---|---|---|---|

| N՛-[(2-hydroxyphenyl)methylidene]-2-furohydrazide (L) | 5% L, 2% NaTPB, 68% BA, 25% PVC | 1.0 × 10⁻⁸ - 1.0 × 10⁻³ | 6.3 × 10⁻⁹ | 19.6 ± 0.4 | abechem.com |

| N-(4-acetyl-3-cyano-5-methylfuran-2-yl)acetamide (ACMA) | 33% ACMA, 2% NaTPB, 65% DBP, 30% PVC | 1.0 × 10⁻⁶ - 1.0 × 10⁻² | 6.5 × 10⁻⁷ | Nernstian | researchgate.net |

| 2,2'-Diaminodiphenyl disulfide | 5.5% Ionophore, 3.0% NaTPB, 59.5% NPOE, 32.0% PVC | 5.0 × 10⁻⁴ - 5.0 × 10⁻³ | 2.6 × 10⁻⁴ | 20.6 | sigmaaldrich.com |

NaTPB: Sodium tetraphenylborate; BA: Benzyl acetate (B1210297); DBP: Dibutyl phthalate; NPOE: 2-Nitrophenyl octyl ether; PVC: Poly(vinyl chloride)

These electrodes exhibit good selectivity for Tm³⁺ over many other common cations and can operate over a wide pH range. researchgate.net Their development represents a significant advancement for the simple, rapid, and low-cost analysis of thulium in various samples.

Advanced Research Applications in Materials Science

Development of Thulium-Doped Lasers and Optoelectronic Devices

The incorporation of thulium ions into various solid-state materials has been a key area of research, leading to the development of high-performance lasers and optoelectronic devices with specific functionalities. Thulium(3+);trichloride (B1173362);hexahydrate is a common starting material for introducing thulium into these systems.

Thulium ions are highly valued as a dopant in solid-state lasers, primarily for their ability to generate laser emission in the short-wave infrared (SWIR) region, particularly around 2 µm. mdpi.comthorlabs.com This "eye-safe" spectral range is of great interest for a variety of applications, including medicine, remote sensing, and materials processing. mdpi.comphotonics.com Thulium-doped fiber lasers (TDFLs) are especially prominent and have been the subject of intensive research. mdpi.com

One of the key advantages of thulium as a dopant is the phenomenon of cross-relaxation. thorlabs.comphotonics.com When the concentration of thulium ions in the host material is sufficiently high (typically exceeding 2 wt%), a single pump photon can excite two neighboring thulium ions, leading to a quantum efficiency that can approach 200%. photonics.com This "two-for-one" process significantly enhances the efficiency of thulium-doped lasers. photonics.com Pumping of thulium-doped fibers is often carried out using high-power diodes at wavelengths around 793 nm. optica.orgresearchgate.net

Research has demonstrated impressive performance from thulium-doped lasers. Slope efficiencies, a measure of the laser's conversion of pump power to output power, have been reported to be as high as 50% to 70% in some systems. photonics.comsoton.ac.uk In terms of output power, continuous-wave (CW) thulium-doped fiber lasers have achieved remarkable milestones, with some systems producing over 1 kilowatt of output power. idw-online.de For instance, a monolithic single-oscillator thulium-doped fiber laser has been reported to achieve an output power of 680 W at 2036 nm. optica.org

The specific optical properties of thulium-doped lasers can be tailored by the choice of host material. For example, thulium-doped mixed-sesquioxide ceramics like (Lu,Sc,Y)₂O₃ have been investigated for their favorable thermal and optical characteristics, which allow for the development of tunable and short-pulse lasers. mdpi.comsemanticscholar.org In one study of a 1.5at.% Tm³⁺ doped ceramic, a maximum output power of 11 W was achieved with a slope efficiency of 39% at an emission wavelength of 2090 nm. mdpi.comsemanticscholar.org

| Property | Value | Source |

| Typical Emission Wavelength Range | 1.7 µm - 2.2 µm | photonics.com |

| Common Pump Wavelength | ~793 nm | optica.orgresearchgate.net |

| Achieved Slope Efficiencies | 50% - 70% | photonics.comsoton.ac.uk |

| Maximum Reported CW Output Power | > 1 kW | idw-online.de |

| Quantum Efficiency (via Cross-Relaxation) | Approaching 200% | photonics.com |

The 2 µm spectral region, where thulium-doped materials operate, is emerging as a promising new window for optical communications. soton.ac.ukoptica.org This is driven by the development of low-loss hollow-core photonic band-gap fibers that are predicted to have their minimum loss in this wavelength range. optica.org Thulium-doped fiber amplifiers (TDFAs) are key components for these next-generation telecommunication systems, offering the potential for significantly broader amplification bandwidths compared to the erbium-doped fiber amplifiers (EDFAs) that are the current standard. soton.ac.ukoptica.org

The emission spectrum of thulium ions in silica (B1680970) glass is remarkably broad, covering a range from approximately 1700 nm to 2100 nm. soton.ac.uk This corresponds to a bandwidth of about 30 THz, which is double the ~15 THz offered by EDFAs. soton.ac.uk This vast potential bandwidth is a major driver for the integration of thulium-based devices into future telecommunications infrastructure to meet the ever-increasing demand for data transmission capacity. optica.org

Researchers have developed and characterized TDFAs with impressive performance metrics. High-gain amplification, exceeding 35 dB, has been demonstrated over a bandwidth of more than 100 nm around 2 µm. soton.ac.ukoptica.org These amplifiers also exhibit low noise figures, as low as 5 dB, which is crucial for maintaining signal integrity in a communication system. soton.ac.ukoptica.org By optimizing the design and combining different amplifier configurations, it is possible to achieve a small-signal gain of at least 10 dB over a very wide spectral range of 350 nm, from 1670 nm to 2020 nm. optica.org

| Parameter | Achieved Performance | Source |

| Gain Bandwidth | > 100 nm | soton.ac.ukoptica.org |

| Maximum Gain | > 35 dB | soton.ac.ukoptica.org |

| Noise Figure | As low as 5 dB | soton.ac.ukoptica.org |

| Saturated Output Power | Up to 1.2 W | soton.ac.ukoptica.org |

| Broadband Operation | 10 dB gain over 350 nm | optica.org |

Thulium(3+);trichloride;hexahydrate is a commonly used precursor for doping silica-based optical fibers, a process that is fundamental to creating the gain medium for TDFAs. msesupplies.com The doping process involves introducing thulium ions into the core of the optical fiber, typically along with other co-dopants like aluminum to enhance the solubility of the rare-earth ions and improve the optical properties of the fiber. researchgate.netmdpi.com

The performance of a TDFA is directly related to the properties of the thulium-doped fiber it employs. The absorption and emission cross-sections of the thulium ions in the silica glass matrix determine the gain characteristics of the amplifier at different wavelengths. researchgate.net The fluorescence lifetime of the excited state of the thulium ions is another important parameter, as it influences the energy storage capacity of the amplifier and its transient response. mdpi.com Researchers have achieved fluorescence lifetimes of up to 756 µs in highly aluminum-codoped thulium silicate optical fibers, which is a significant enhancement compared to other reported values. mdpi.com This extended lifetime is beneficial for achieving high gain and efficient energy extraction in the amplifier.

Synthesis of Advanced Ceramics and Glasses

Beyond its applications in fiber optics, this compound is also utilized in the synthesis of advanced bulk ceramics and glasses with tailored properties for a range of applications.

While not as common as other transition metals for coloring commercial glass, rare-earth elements like thulium are used in the production of specialty glasses. lehigh.edu Thulium compounds can impart a pale green color to glass. stanfordmaterials.com The primary application for thulium in this context is for glasses used in scientific and technological applications where specific optical properties are required, rather than for decorative purposes.

In some specialized glass formulations, the addition of rare-earth oxides can influence the refractive index and optical band gap of the glass. For example, a study on a bismuth-boro-tellurite glass system showed that doping with thulium oxide (Tm₂O₃) led to an increase in the density and refractive index of the glass, while the molar volume decreased. chalcogen.ro This indicates a more compact glass structure. Such modifications are important for designing glasses for specific optical components. The high polarizability of ions like Bi³⁺ makes these glasses interesting for electronic and non-linear optical applications. chalcogen.ro

Thulium is used in the fabrication of advanced ceramics with specific magnetic, electronic, and optical properties. material-properties.orgamericanelements.com Thulium-doped ceramic materials are of particular interest as gain media for solid-state lasers, offering an alternative to single-crystal hosts. mdpi.comsemanticscholar.org Polycrystalline ceramics can often be fabricated in larger sizes and with higher doping concentrations than their single-crystal counterparts, which can be advantageous for high-power laser systems.

Sesquioxide ceramics, such as lutetium oxide (Lu₂O₃), scandium oxide (Sc₂O₃), and yttrium oxide (Y₂O₃), are excellent hosts for thulium ions. mdpi.comsemanticscholar.org These materials possess high thermal conductivity, a broad transparency range, and low phonon energies, which are all desirable properties for a laser host material. semanticscholar.org The fabrication of these ceramics often involves the synthesis of nanoparticles of the host material doped with thulium, followed by a sintering process to form a dense, transparent ceramic body. This compound can be used as the thulium source in the initial stages of nanoparticle synthesis.

Research into thulium-doped mixed-sesquioxide ceramics has demonstrated their potential for high-power laser operation. mdpi.comsemanticscholar.org For example, a 1.5at.% Tm³⁺:Lu₂O₃ ceramic laser has produced 11 W of output power with a slope efficiency of 39%. mdpi.comsemanticscholar.org These thulium-based ceramics are also being explored for other electronic applications, such as in ferrite ceramic magnetic materials used in microwave equipment and potentially in high-temperature superconductors. stanfordmaterials.commaterial-properties.org The unique electronic structure of the thulium ion gives rise to interesting magnetic properties; thulium metal, for instance, exhibits paramagnetic, antiferromagnetic, and ferrimagnetic behavior at different temperatures. stanfordmaterials.com These fundamental properties may be harnessed in advanced ceramic materials for future electronic devices.

| Ceramic Host Material | Dopant | Application | Key Properties | Source |

| (Lu,Sc,Y)₂O₃ | Tm³⁺ | Solid-State Lasers | High thermal conductivity, broad transparency, tunable emission | mdpi.comsemanticscholar.org |

| Lu₂O₃ | Tm³⁺ | High-Power Lasers | High thermal conductivity, low phonon energy | semanticscholar.org |

| Ferrites | Thulium | Microwave Equipment | Magnetic properties | material-properties.org |

| YBCO-type | Thulium | High-Temperature Superconductors | Superconducting properties | stanfordmaterials.com |

Catalysis and Reaction Enhancement

The catalytic potential of thulium compounds, often derived from this compound, is an area of active investigation. The compound serves as both a direct catalyst and a crucial precursor for more complex catalytic structures.

Application as a Catalyst or Precursor in Chemical Reactions

This compound is utilized as a precursor to synthesize various thulium-based materials with catalytic properties. It is a key starting material for creating exotic nanostructures designed for near-infrared (NIR) photocatalysis. sigmaaldrich.comwikipedia.org In this role, the compound provides the thulium ions that are essential for the photocatalytic activity of the final material. Furthermore, it serves as a thulium source for producing NaYF4:Yb,Tm upconversion nanocrystal-semiconductor hybrid structures, which exhibit broad-spectrum photocatalytic capabilities. sigmaaldrich.com The compound's utility extends to being a reagent in catalyst preparation for applications in enhanced NIR photocatalysis. sigmaaldrich.comsigmaaldrich.com

Enhancement of Efficiency and Selectivity in Organic and Materials Synthesis

Thulium-containing materials demonstrate significant potential for enhancing selectivity in chemical separations and synthesis. A notable example is the creation of thulium-based metal-organic frameworks (MOFs). One such MOF, Tm2(OH-bdc)2(μ3−OH)2(H2O)2, shows remarkable selectivity for carbon dioxide over acetylene. researchgate.net This high selectivity is attributed to the specific arrangement of aqua ligands and hydroxyl groups around the tetranuclear thulium centers within the MOF's confined spaces. This strategic positioning promotes strong interactions with CO2 molecules, showcasing how thulium-based structures can be engineered to achieve high efficiency and selectivity in gas separation, a critical process in materials purification. researchgate.net

Energy Storage and Conversion Materials

In the quest for more efficient energy solutions, this compound is being explored as a component in next-generation energy storage and conversion devices.

Precursor for Co-doped ZrO2 in Supercapacitors and Perovskite Solar Cells

This compound serves as a vital precursor for preparing co-doped zirconium dioxide (ZrO2). sigmaaldrich.com Doping ZrO2 with thulium enhances its optoelectronic features, such as the band gap and crystal size. These modified metal oxides are then utilized in the fabrication of supercapacitors and perovskite solar cells, where their improved properties can lead to higher performance and efficiency. sigmaaldrich.com The ionic conductivity and stability of the thulium compound make it well-suited for applications in the field of solar cells. sigmaaldrich.com

Investigation of Thulium Tellurite for Supercapacitor Electrode Applications

Recent research has focused on thulium tellurite (TmTeO3), synthesized via a hydrothermal method, as a promising material for supercapacitor electrodes. worldscientific.com This material exhibits a pseudocapacitive nature, which is characteristic of materials that store charge through fast and reversible faradaic reactions at the electrode surface. A symmetric supercapacitor device fabricated with TmTeO3 electrodes demonstrated excellent electrochemical properties, including a wide potential window, long cycle stability, and significant energy density. worldscientific.com The material's performance highlights the potential of thulium compounds in developing advanced energy storage systems. worldscientific.comnih.gov

| Parameter | Value |

|---|---|

| Specific Capacitance (at 1 A/g) | 37.75 F/g |

| Energy Density | 6.055 Wh kg⁻¹ |

| Power Density | 760.99 W kg⁻¹ |

| Specific Capacitance Retention (after 5000 cycles) | 80% |

| Series Resistance | 2.567 Ω |

| Charge Transfer Resistance | 0.473 Ω |

Advanced Nanostructured Materials

This compound is a fundamental building block in the synthesis of sophisticated nanostructured materials. chemimpex.com It acts as a precursor for creating colloidal LaF3:Yb,Tm nanocrystals, which are known for their multicolor upconversion fluorescence. msesupplies.com Additionally, it is the thulium source for synthesizing NaYF4:Yb,Tm upconversion nanocrystal-semiconductor hybrids, which are noted for their photocatalytic activity across a wide spectrum. sigmaaldrich.com The compound has also been used as a starting material to prepare various exotic nanostructures intended for applications in near-infrared photocatalysis. wikipedia.org

Synthesis of Upconversion Nanocrystal-Semiconductor Hybrid Structures

This compound is a key thulium source for synthesizing upconversion nanocrystal-semiconductor hybrid structures. These composite materials are designed to combine the unique optical properties of lanthanide-doped upconversion nanoparticles (UCNPs) with the photocatalytic or electronic capabilities of semiconductors. The UCNPs absorb low-energy near-infrared (NIR) light and convert it into higher-energy ultraviolet (UV) or visible light, a process known as photon upconversion. nih.gov This emitted high-energy light can then activate an adjacent semiconductor material.

A prevalent example of such a hybrid structure involves NaYF₄ nanocrystals co-doped with ytterbium (Yb³⁺) as a sensitizer and thulium (Tm³⁺) as an activator, coupled with a semiconductor like titanium dioxide (TiO₂). ingentaconnect.comdovepress.com The synthesis of the UCNP core, such as NaYF₄:Yb,Tm, often involves methods like thermal decomposition, solvothermal, or hydrothermal synthesis where this compound is used as the Tm³⁺ dopant precursor. ingentaconnect.comacs.orgnih.gov

In a typical synthesis, the lanthanide precursors, including this compound, are reacted with other reagents in a high-boiling point solvent with a capping ligand like oleic acid. ingentaconnect.comacs.org This process yields monodisperse nanocrystals that are colloidally stable in nonpolar organic solvents. acs.org Subsequently, a semiconductor shell, such as TiO₂, is coated onto the UCNP core. ingentaconnect.comrsc.org This can be achieved through methods like the hydrolysis of a titanium precursor. ingentaconnect.comresearchgate.net The resulting core/shell nanostructure allows for efficient energy transfer from the upconverting core to the semiconductor shell. ingentaconnect.com Under NIR excitation (commonly at 980 nm), the Yb³⁺ ions in the nanocrystal absorb the photons and transfer the energy to the Tm³⁺ ions, which then emit light at shorter wavelengths, including in the UV and blue regions. ingentaconnect.comacs.org

The characteristics of the synthesized hybrid structures are meticulously controlled by adjusting synthesis parameters, which in turn influences their upconversion and photocatalytic performance.

| Parameter | Influence on Synthesis | Resulting Property |

| Reaction Time | Affects crystal growth and phase formation. | Optimized time can lead to smaller particle size and promote the desired hexagonal (β) phase of NaYF₄, enhancing blue emission. nih.gov |

| pH | Controls the crystalline phase of the nanocrystals. | A pH of 5 has been shown to favor the formation of the β-phase, which is associated with better upconversion efficiency. nih.gov |

| Capping Ligand | Stabilizes nanocrystals and controls their growth and dispersibility. | Oleic acid is commonly used to produce stable, dispersible nanocrystals. ingentaconnect.comacs.org |

| Dopant Concentration | The ratio of Yb³⁺ to Tm³⁺ ions is critical for efficient energy transfer and upconversion luminescence. | Precise control of dopant levels is necessary to maximize NIR-to-UV/Visible light conversion. nih.gov |

Development of Thulium-Doped Materials for Enhanced Near-Infrared (NIR) Photocatalysis

The development of thulium-doped materials is a significant strategy for enhancing near-infrared (NIR) photocatalysis. wikipedia.org Traditional semiconductor photocatalysts like TiO₂ are primarily activated by UV light due to their wide bandgap, which limits their efficiency in harnessing the full solar spectrum, as UV light constitutes only a small fraction of solar energy. dovepress.com By incorporating thulium-doped UCNPs, it is possible to create hybrid photocatalysts that can be activated by NIR light, which has the advantage of deeper penetration into various media. nih.govdovepress.com

The mechanism relies on the UCNPs acting as an internal light converter. When a composite material, such as NaYF₄:Yb,Tm@TiO₂, is irradiated with NIR light (e.g., 980 nm), the UCNP core absorbs this light and emits higher-energy UV photons. dovepress.comrsc.orgresearchgate.net These emitted UV photons possess sufficient energy to excite the electrons in the valence band of the adjacent TiO₂ shell to the conduction band, generating electron-hole pairs. dovepress.com These charge carriers then initiate redox reactions on the photocatalyst's surface, producing reactive oxygen species (ROS) that can degrade pollutants or drive chemical reactions. dovepress.com

Research has focused on optimizing these hybrid materials to improve their photocatalytic activity under NIR irradiation. Key research findings include:

Controlled Synthesis: A microwave-assisted hydrothermal method has been developed for the rapid and reproducible synthesis of NaYF₄:Yb³⁺/Tm³⁺ UCNPs with tailored morphology (nanoparticles or microrods) and crystalline phase (cubic or hexagonal). rsc.org Pure hexagonal microrods demonstrated strong upconversion luminescence in the UV region (345 nm and 361 nm), which is ideal for activating TiO₂. rsc.org

Core-Shell Structure: The formation of a distinct core-shell structure, where the semiconductor (e.g., TiO₂) forms a coating layer on the surface of the UCNPs, is confirmed through transmission electron microscopy (TEM). ingentaconnect.com This architecture is crucial for the efficient transfer of the upconverted UV energy from the core to the shell.

Enhanced Activity: UCNPs@TiO₂ core@shell composite photocatalysts have demonstrated good photocatalytic activity under both UV and NIR light, showcasing their potential for more efficient harvesting of sunlight. rsc.org

The table below summarizes the key components and their functions in these NIR-active photocatalytic systems.

| Component | Material Example | Role in Photocatalysis |

| Host Matrix | NaYF₄ (Sodium Yttrium Fluoride) | Provides a stable, low-phonon-energy crystal lattice for the lanthanide dopants, maximizing upconversion efficiency. ingentaconnect.com |

| Sensitizer Ion | Yb³⁺ (Ytterbium) | Efficiently absorbs incoming NIR (980 nm) photons. |

| Activator Ion | Tm³⁺ (Thulium) | Receives energy from Yb³⁺ and emits higher-energy UV/visible photons through a multi-photon upconversion process. nih.gov |

| Semiconductor | TiO₂ (Titanium Dioxide) | Becomes activated by the upconverted UV light, generating electron-hole pairs to drive photocatalytic reactions. dovepress.com |

This approach effectively extends the spectral response of wide-bandgap semiconductors into the NIR region, opening up new possibilities for solar energy utilization in environmental remediation and chemical synthesis. rsc.org

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes and Nanostructured Architectures

The synthesis of Thulium(III) chloride hexahydrate and its derivatives is evolving beyond traditional methods. Current preparation of the anhydrous form can be achieved by reacting thulium(III) oxide with ammonium (B1175870) chloride or directly through the reaction of thulium metal and chlorine gas. wikipedia.org The hexahydrate is typically formed by adding thulium(III) oxide to concentrated hydrochloric acid. wikipedia.org

Future research is increasingly focused on the development of novel synthetic pathways that offer greater control over purity, crystallinity, and morphology. A significant area of interest is the creation of nanostructured architectures. These nanomaterials, with dimensions in the 1-100 nanometer range, exhibit unique properties compared to their bulk counterparts. mdpi.com Methods for synthesizing nanostructures are broadly categorized into top-down and bottom-up approaches. mdpi.com Top-down methods involve the breakdown of bulk material, while bottom-up techniques build nanoparticles from atomic or molecular precursors, offering the potential for fewer defects. mdpi.com

Thulium(III) chloride has been utilized as a starting material for producing exotic nanostructures intended for applications in near-infrared (NIR) photocatalysis. wikipedia.org For instance, it has served as a precursor in the synthesis of NaYF₄:Yb,Tm upconversion nanocrystal-semiconductor hybrid structures. scientificlabs.ie Research into controlling the non-linear emission of such upconversion nanoparticles is crucial for enhancing applications like super-resolution imaging. pubcompare.ai

Advanced Characterization Techniques for In-situ Studies

Understanding the dynamic processes of formation and transformation of Thulium(III) chloride hexahydrate-based materials is critical for optimizing their properties. Advanced characterization techniques that allow for in-situ studies are paramount. In-situ liquid cell transmission electron microscopy (TEM) is a powerful tool for observing the nucleation, growth, and crystallization of rare-earth nanostructures directly in their native liquid environments. sandia.gov This technique has been successfully used to study the formation of nanostructures from various rare-earth chloride hydrate (B1144303) solutions, providing real-time insights into their synthesis. sandia.gov

Furthermore, the first known collection of automated crystal orientation mapping data through a liquid medium has been achieved using a microfluidic TEM stage. sandia.gov This breakthrough allows for the detailed analysis of amorphous and crystalline features within the resulting nanostructures, offering a deeper understanding of their internal architecture. sandia.gov

Computational Design of Thulium(III) Chloride Hexahydrate-Based Materials with Tailored Properties

Computational materials science is emerging as an indispensable tool for accelerating the discovery and design of new materials. bohrium.com By employing theoretical models and simulations, researchers can predict the properties of Thulium(III) chloride hexahydrate-based materials before they are synthesized in the lab. This predictive capability allows for the rational design of materials with tailored optical, electronic, and magnetic properties for specific applications.

For example, computational studies can help in understanding the electronic structure and bandgap of materials doped with thulium, which is crucial for their use in optoelectronic devices and solar cells. sigmaaldrich.com Density functional theory (DFT) is a common computational method used to investigate the intrinsic properties of materials. bohrium.com This approach can be applied to design novel thulium-containing compounds with enhanced functionalities.

Integration of Thulium(III) Chloride Hexahydrate in Multifunctional Materials Systems

The unique properties of thulium make its compounds, including Thulium(III) chloride hexahydrate, valuable components for integration into multifunctional materials systems. These are materials designed to possess multiple functionalities, leading to enhanced performance and novel applications.

Thulium(III) chloride hexahydrate is already used as a dopant in various materials. For instance, it is a precursor for creating co-doped Zirconium dioxide (ZrO₂) with improved optoelectronic features for use in supercapacitors and perovskite solar cells. sigmaaldrich.com It also serves as a dopant for Lanthanum chloride (LaCl₃) single crystals for spectroscopic applications in radiation detection. sigmaaldrich.com In the realm of lasers, thulium is used to dope (B7801613) yttrium aluminum garnet (YAG) crystals, creating lasers with surgical applications. rsc.org

Future research will likely explore the integration of Thulium(III) chloride hexahydrate into more complex composite materials, such as advanced ceramics and glasses for electronics and energy storage. chemimpex.com Its role as a precursor for thulium-based materials used in solid-state electronics and nuclear medicine will continue to be an active area of investigation. chemimpex.com

Sustainable Synthesis and Recycling Methodologies for Rare Earth Compounds

The increasing demand for rare earth elements, driven by their use in technologies like electric vehicles and wind turbines, has raised concerns about supply chain stability and the environmental impact of their extraction and processing. openpr.com This underscores the critical need for sustainable synthesis and recycling methodologies for rare earth compounds, including Thulium(III) chloride hexahydrate.